
3-bromo-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound features a bromine atom at the 3-position, a methylphenyl group at the N-position, and a carboxamide group at the 2-position of the benzothiophene ring. These structural features contribute to its unique chemical and physical properties, making it of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 3-bromo-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a benzothiophene precursor, followed by the introduction of the N-(3-methylphenyl) group and the carboxamide functionality. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the substitution reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing techniques such as refluxing, crystallization, and chromatography for purification .
Analyse Des Réactions Chimiques
3-bromo-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and halide exchange reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can target the carboxamide group to form amines.
Coupling Reactions: The benzothiophene ring can participate in coupling reactions such as Suzuki or Heck coupling, using palladium catalysts to form C-C bonds with other aromatic compounds
Applications De Recherche Scientifique
3-bromo-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential pharmacological properties, including anti-inflammatory and anticancer activities, is ongoing.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 3-bromo-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes. Detailed studies using techniques like molecular docking and biochemical assays are required to elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-bromo-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide include other benzothiophene derivatives with different substituents. For example:
3-bromo-N-(3-fluorophenyl)-1-benzothiophene-2-carboxamide: Similar structure but with a fluorine atom instead of a methyl group, which may alter its reactivity and biological activity.
3-bromo-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide: Contains a chlorine atom, potentially affecting its chemical properties and interactions.
3-bromo-N-(3-methylphenyl)benzamide: Lacks the thiophene ring, which can significantly change its chemical behavior and applications
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting properties.
Propriétés
Numéro CAS |
853328-66-2 |
|---|---|
Formule moléculaire |
C16H12BrNOS |
Poids moléculaire |
346.2 g/mol |
Nom IUPAC |
3-bromo-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H12BrNOS/c1-10-5-4-6-11(9-10)18-16(19)15-14(17)12-7-2-3-8-13(12)20-15/h2-9H,1H3,(H,18,19) |
Clé InChI |
UWDXCDUCUWHXDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




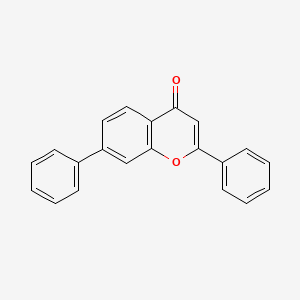

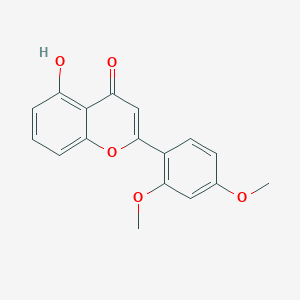
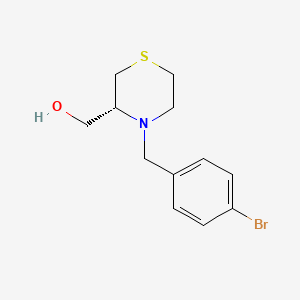
![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)pyridine](/img/structure/B15062320.png)
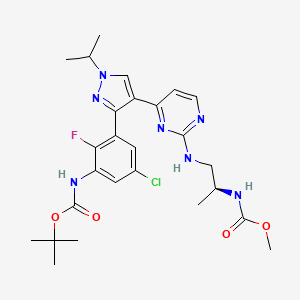
![N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride](/img/structure/B15062330.png)
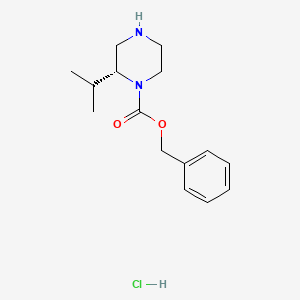
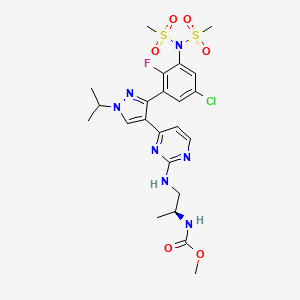
![[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15062337.png)
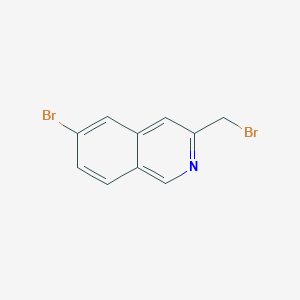
![1-(3-acetyl-2-(2-chlorophenyl)-4-methyl-2,5-dihydro-1H-benzo[b][1,4]diazepin-1-yl)pentan-1-one](/img/structure/B15062359.png)
